molecular formula C12H16O3S B1655395 Cyclopentyl tosylate CAS No. 3558-06-3

Cyclopentyl tosylate

Cat. No. B1655395
CAS RN: 3558-06-3
M. Wt: 240.32 g/mol
InChI Key: ZWOQVPFVARFZSF-UHFFFAOYSA-N
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Description

Cyclopentyl tosylate is a chemical compound that contains 33 bonds in total, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfonate . The molecule consists of 16 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

Cyclopentyl tosylate can be synthesized through various methods. One approach involves the stereocontrol of organocatalysis with the diversity-generating character of multicomponent reactions . Another method involves the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .


Molecular Structure Analysis

The molecular structure of Cyclopentyl tosylate includes a total of 33 bonds. These comprise 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 sulfonate .


Chemical Reactions Analysis

Cyclopentyl tosylate can participate in various chemical reactions. For instance, it can be involved in an asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes . It can also undergo reactions such as the addition-esterification and transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopentyl tosylate can be estimated using various methods. For instance, the liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .

Scientific Research Applications

  • Palladium-Catalyzed Negishi Cross-Coupling Reactions : Cyclopentyl tosylate is used in palladium-catalyzed Negishi cross-coupling reactions, which involve the coupling of a range of beta-hydrogen-containing primary alkyl halides and tosylates with different alkyl-, alkenyl-, and arylzinc halides. This method is compatible with various functional groups, including esters, amides, imides, nitriles, and heterocycles (Zhou & Fu, 2003).

  • Copper-Catalyzed [3 + 2] Cycloaddition : Cyclopentyl tosylate, specifically N-tosylcyclopropylamine, is used in copper-catalyzed [3 + 2] cycloadditions with alkynes and alkenes under visible light irradiation. This method is compatible with a variety of functionalities and allows the synthesis of diversified aminated cyclopentene and cyclopentane derivatives, which are relevant in drug synthesis (Kumar et al., 2022).

  • Gold-Catalyzed [4 + 1] Cyclization : Propargyl tosylates react with N-tosylaldimines in a gold-catalyzed process to afford cyclopent-2-enimines. This involves a deep reorganization of both substrates and results in a formal [4 + 1] cyclization (Suárez‐Pantiga et al., 2009).

  • Nucleophilic Attack on Cyclic Tosylates : Studies on nucleophilic attack upon cyclopentyl and other cyclic tosylates have been conducted. These studies have found that no rearrangement occurs during these reactions and that steric interaction by alkyl groups on the leaving group affects the rate of displacement (Rothberg & Russo, 1971).

  • Synthesis of Cyclopentanes : Cyclopentyl tosylate is used in the synthesis of cyclopentanes, where its reaction with mono- or bissilylated thioanisole derivatives leads to the formation of cyclopentanols. The migratory aptitudes of different silyl groups have been studied in these reactions (Bräuer et al., 1998).

  • (https://consensus.app/papers/regiospecific-mono-tosylation-cyclodextrins-onozuka/f6d45987c3da551f909d84b7d9ba8bd5/?utm_source=chatgpt).

Safety And Hazards

While specific safety data for Cyclopentyl tosylate was not found, it’s important to handle all chemical substances with care. For instance, Cyclopentyl isocyanate, a related compound, is known to be flammable and can cause skin and eye irritation, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the field of organic chemistry involve the increasing reliance on catalysts . This could potentially impact the synthesis and applications of compounds like Cyclopentyl tosylate. Additionally, the development of green solvents is an important area of research, which could influence how Cyclopentyl tosylate and similar compounds are synthesized and used .

properties

IUPAC Name

cyclopentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOQVPFVARFZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312172
Record name cyclopentyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl tosylate

CAS RN

3558-06-3
Record name NSC250985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclopentyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentanol (10 g, 0.116 mol), p-toluenesulfonyl chloride (24.8 g, 0.128 mol) and ether (100 ml) were charged into a 200 cc round-bottom flask and dissolved. Then, potassium hydroxide (32.5 g, 0.58 mol) in a powder form was added slowly thereto while cooling below 10° C. in a water bath. After addition, the mixture was stirred as it was for additional 2 hours. After completion of the reaction, the mixture was poured into ice-water (20 ml), and the organic layer and the aqueous layer were separated. The organic layer was dried, and concentrated under reduced pressure to obtain cyclopentyl p-toluenesulfonate as a pale yellow viscous liquid (22.0 g, 81.8% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyclopentanol (50.0 g, 0.58 mol) and p-toluenesulfonyl chloride (120 g, 0.629 mol) were dissolved in pyridine (200 ml), and the solution was poured into ice-water (about 1 liter), followed by thoroughly stirring. The precipitated solid was filtered and dried to obtain cyclopentyl p-toluenesulfonate as a white solid (94.9 g, 0.390 mol, 68.1% yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
163
Citations
DD Roberts, W Hendrickson - The Journal of Organic Chemistry, 1969 - ACS Publications
… Cyclopentyl tosylate (5-H) was prepared in 55% yield by the previously published procedure,3 mp 29.0-29.5 (lit.1* mp 29.1). Zroros-2-Methoxycyclopentanol.—A mixture of 21.0g (0.25 …
Number of citations: 17 pubs.acs.org
TJ McCRARY Jr - 1972 - search.proquest.com
the original submitted. Page 1 S GG GLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 3 search.proquest.com
DE Horn, AP Krapcho, BJ Grenon - The Journal of Organic …, 1979 - ACS Publications
… cyclopentyl tosylate … cyclopentyl tosylate, respectively. The methanolysis of 2-indanyl tosylate has been reported to proceed 20 times slower than the methanolysis of cyclopentyl tosylate …
Number of citations: 7 pubs.acs.org
구인선, 양기율, 강금덕, 오혁근… - Bulletin of the Korean …, 1996 - koreascience.kr
… for solvolyses of cyclopentyl tosylate at 25 C vs. Kor,. … Cyclopentyl tosylate is neither conjugated systems nor aromatic … , l=0.91, r=0996) for cyclopentyl tosylate solvolysis (Figure 3). The …
Number of citations: 3 koreascience.kr
A Streitwieser Jr, RH Jagow, RC Fahey… - Journal of the American …, 1958 - ACS Publications
… state for acetolysis of cyclopentyl tosylate resembles the free cation, conformational distinctions between a cis- andtrans-a- should become reduced and any important stereochemical …
Number of citations: 563 pubs.acs.org
JB Lambert, RB Finzel - Journal of the American Chemical Society, 1983 - ACS Publications
… The rateratio for cyclopent-3-enyl tosylate to cyclopentyl tosylate is 0.12 in acetic acid; the ratio of bromides is 0.21 in 50% aqueousacetone. (8) Hess, . M.; Brown, H. …
Number of citations: 29 pubs.acs.org
KB Wiberg, SR Kass, KC Bishop III - Journal of the American …, 1985 - ACS Publications
… When a catalytic amount of toluenesulfonic acid is used, it is quickly converted into cyclopentyl tosylate. Further reaction then involves the relatively slow solvolysis of cyclopentyl tosylate…
Number of citations: 33 pubs.acs.org
DD Roberts - The Journal of Organic Chemistry, 1968 - ACS Publications
… The linear dependence of log fc0H/fcH on Y in carboxylic add solvents at 45: A, cyclopentyl tosylate; … tosylate compared to that for cyclopentyl tosylate (I strain) has been attributed25 -27 …
Number of citations: 20 pubs.acs.org
S Borčić - Croatica Chemica Acta, 1963 - hrcak.srce.hr
The synthesis 6f cyclopentyl-3, 3, 4, 4-d4 p-toluenesulfonate is described. The acetolysis rate constant of this compound at 50.00 was determined. With the help of the IBM 7090 …
Number of citations: 2 hrcak.srce.hr
AJ ASHE III - 1967 - search.proquest.com
Thesis Chairman: Dr. Kenneth B. Wiberg The purpose of this study was to exarmine the effects of varying the geometry of the carbinyl group and of varying the strain energy of the …
Number of citations: 2 search.proquest.com

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